molecular formula C12H12FNO B8301500 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile CAS No. 1239964-10-3

5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile

Cat. No.: B8301500
CAS No.: 1239964-10-3
M. Wt: 205.23 g/mol
InChI Key: ZAAKLMNLBPIOFL-UHFFFAOYSA-N
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Description

5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile is an organic compound with a complex structure that includes a fluorine atom, a nitrile group, and a ketone group

Preparation Methods

The synthesis of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-fluorobenzonitrile with lithium N,N-dialkylaminoborohydride to yield 2-(N,N-dialkylamino)benzylamines .

Chemical Reactions Analysis

5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be compared with similar compounds such as 2-fluorobenzonitrile and 2-fluoro-4-methoxy-5-(3-((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives. These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

1239964-10-3

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile

InChI

InChI=1S/C12H12FNO/c1-8(15)12(2,3)10-4-5-11(13)9(6-10)7-14/h4-6H,1-3H3

InChI Key

ZAAKLMNLBPIOFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-bromo-4-fluorophenyl)-3-methylbutan-2-one (13 g, 50 mmol) in NMP (100 mL) was added CuCN (17.9 g, 200 mmol, 4 eq). The mixture was heated 24 h at 160° C. After cooling, the reaction was diluted with EtOAc, washed with 2N HCl (200 mL), satd NaHCO3 (200 mL) and brine (200 mL) successively, dried over MgSO4 and evaporated in vacuo. The residue was purified by column chromatography (Hex/EtOAc=4:1) to give 2-fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile (7.1 g, 69%). 1H NMR (400 MHz, CDCl3) δ 7.56-7.54 (m, 1H), 7.49-7.45 (m, 1H), 7.20 (t, J=8.4 Hz, 1H), 1.96 (s, 3H), 1.50 (s, 6H).
Quantity
13 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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